2-Methoxy-2-methylpropane-1-thiol
Description
2-Methoxy-2-methylpropane-1-thiol is a sulfur-containing compound with a methoxy (-OCH₃) and methyl (-CH₃) group attached to a propane backbone, terminating in a thiol (-SH) group. Thiols are known for their strong odors, reactivity, and roles in organic synthesis or biological systems.
Properties
CAS No. |
37887-18-6 |
|---|---|
Molecular Formula |
C5H12OS |
Molecular Weight |
120.22 g/mol |
IUPAC Name |
2-methoxy-2-methylpropane-1-thiol |
InChI |
InChI=1S/C5H12OS/c1-5(2,4-7)6-3/h7H,4H2,1-3H3 |
InChI Key |
JGAINXOWIRFEFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CS)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-2-methylpropane-1-thiol can be synthesized through the Williamson ether synthesis. This method involves the reaction of a methyl halide with
Biological Activity
2-Methoxy-2-methylpropane-1-thiol, also known as 2-methoxy-2-methylbutane-1-thiol, is an organosulfur compound characterized by a thiol functional group attached to a branched alkyl chain. Its unique structure, which includes both a methoxy group (-OCH₃) and a methyl group (-CH₃) adjacent to the thiol group, imparts distinctive physical and chemical properties that are of significant interest in biological and industrial applications. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant research findings.
The chemical formula of 2-methoxy-2-methylpropane-1-thiol is C₅H₁₂OS. The presence of the thiol group allows for various biochemical interactions, particularly in the context of enzyme activity and cellular signaling pathways. Thiols are known for their ability to form reversible bonds with proteins, which can significantly impact biological processes.
Interaction with Biomolecules
Research indicates that 2-methoxy-2-methylpropane-1-thiol exhibits significant reactivity with biomolecules. This reactivity can lead to alterations in enzyme function and cellular signaling mechanisms. The compound's ability to form reversible disulfide bonds with cysteine residues in proteins suggests potential roles in modulating protein function and stability.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of 2-methoxy-2-methylpropane-1-thiol:
- Enzyme Inhibition : A study showed that this compound could inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism. The inhibition mechanism may involve binding to the active site of the enzyme or altering its conformation.
- Cytotoxicity : Preliminary cytotoxicity assays have indicated that 2-methoxy-2-methylpropane-1-thiol may exhibit selective cytotoxic effects against certain cancer cell lines. For instance, it demonstrated IC50 values comparable to known chemotherapeutic agents, suggesting its potential as an anticancer agent .
- Antimicrobial Activity : The compound has also been evaluated for antimicrobial properties against various bacterial strains. It showed promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating infections .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-methoxy-2-methylpropane-1-thiol, it is useful to compare it with structurally similar compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 4-Methoxy-2-methylbutane-1-thiol | C₅H₁₂OS | Different positioning of methoxy and thiol groups |
| 2-Mercapto-4-methoxy-2-methylbutane | C₅H₁₂OS | Contains similar functional groups but distinct structure |
| 2-Methyl-1-propanethiol | C₄H₁₀S | Lacks methoxy group; simpler structure |
| 3-Mercapto-3-methylbutanol | C₅H₁₂OS | Similar reactivity but different functional arrangement |
The unique arrangement of functional groups in 2-methoxy-2-methylpropane-1-thiol enhances its chemical properties, making it valuable for specialized applications in research and industry.
Comparison with Similar Compounds
Functional Group Analysis
- 2-Methoxy-2-methylpropane-1-thiol : Combines a thiol (-SH) with methoxy and methyl substituents. Thiols are redox-active and prone to oxidation (e.g., forming disulfides).
- 1-Ethoxy-propane-2-thiol (CAS 37886-96-7) : Ethoxy (-OCH₂CH₃) replaces methoxy. Higher hydrophobicity (XlogP = 1.2) compared to methoxy analogs due to the longer alkyl chain .
- 2-Methoxy-2-methylpropan-1-ol (CAS 22665-67-4) : Alcohol (-OH) instead of thiol. Stronger hydrogen bonding leads to higher boiling points and water solubility compared to thiols .
- 1-Methoxy-2-propanol (CAS 107-98-2): Glycol ether with methoxy and hydroxyl groups. Used as a solvent; exhibits flammability (H226) and reproductive toxicity (H360D) .
Physical and Chemical Properties
Toxicity and Hazards
- Thiols: Known for acute toxicity and irritancy.
- Alcohols/Glycol Ethers: 1-Methoxy-2-propanol poses risks of respiratory irritation (H335) and reproductive harm (H360D) . 2-Methoxy-2-methylpropan-1-ol may share similar hazards due to structural similarity.
- Ethers: Lower acute toxicity compared to thiols but may cause chronic effects (e.g., 1-Methoxy-2-propanol’s reproductive toxicity) .
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